Thymidine-5'-carboxylic acid
Description
Historical Trajectories in Nucleoside Carboxylic Acid Chemistry
The study of nucleoside analogues has a rich history in medicinal chemistry, with scientists modifying natural nucleosides to create compounds with therapeutic potential. nih.gov Early research focused on alterations to the sugar moiety and the nucleobase to develop antiviral and anticancer agents. nih.gov The synthesis of nucleoside-5'-aldehydes, a precursor to the corresponding carboxylic acids, was a notable advancement. acs.orgontosight.ai Techniques were developed to selectively oxidize the 5'-hydroxyl group to an aldehyde, which could then be further oxidized to a carboxylic acid. acs.orgnih.gov
The development of methods for the facile preparation of nucleoside-5'-carboxylic acids has been a significant area of research. acs.org These synthetic advancements have made these compounds more accessible for biological and medicinal studies. The exploration of dicarboxylic acid 5'-monoesters of thymidine (B127349) as mimics of thymidine triphosphates further highlights the ongoing efforts to create structurally and functionally diverse nucleoside derivatives. tandfonline.com
Fundamental Significance in Biochemical Systems and Medicinal Chemistry
The introduction of a carboxylic acid group at the 5'-position of thymidine dramatically alters its interaction with biological systems, particularly enzymes involved in nucleotide metabolism. ontosight.ai This modification makes Thymidine-5'-carboxylic acid and its derivatives potent inhibitors of various enzymes.
Biochemical Significance:
In biochemical research, this compound serves as a valuable probe to study enzyme mechanisms. For instance, it has been investigated as a potential inhibitor of thymidine phosphorylase, an enzyme implicated in angiogenesis and tumor growth. plos.orgnih.gov The rationale is that the carboxylic acid moiety can interact with the active site of the enzyme, competing with the natural substrate. plos.orgnih.gov
Furthermore, the metabolism of pyrimidine (B1678525) deoxyribonucleosides, including the enzymatic conversion of thymine (B56734) to uracil-5-carboxylic acid in organisms like Neurospora crassa, provides a natural context for the importance of carboxylated nucleobases. nih.govnih.gov
Medicinal Chemistry Significance:
The potential of this compound and related compounds as therapeutic agents is a major focus of medicinal chemistry. Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. ontosight.ainih.gov By mimicking natural nucleosides, they can interfere with DNA and RNA synthesis in rapidly replicating cells, such as cancer cells or virus-infected cells. ontosight.ai
The carboxylic acid group can enhance the binding affinity of the nucleoside analogue to target enzymes or alter its pharmacokinetic properties. Research into 3'-O-carboxy esters of thymidine as inhibitors of ribonuclease A and angiogenin (B13778026) further demonstrates the therapeutic potential of modifying nucleosides with carboxylic acid functionalities. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6/c1-4-3-12(10(17)11-8(4)14)6-2-5(13)7(18-6)9(15)16/h3,5-7,13H,2H2,1H3,(H,15,16)(H,11,14,17)/t5-,6+,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURHENGAFSXIAQ-XVMARJQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3544-99-8 | |
| Record name | Thymidine-5′-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3544-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymidine-5'-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Thymidine 5 Carboxylic Acid
De Novo Synthesis and Optimized Pathways for Thymidine-5'-carboxylic Acid
The synthesis of this compound primarily relies on the chemical modification of the pre-existing thymidine (B127349) nucleoside rather than a total de novo synthesis from acyclic precursors. In a biological context, de novo thymidylate synthesis refers to the pathway that produces deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). researchgate.netnih.gov This enzymatic process, involving enzymes like thymidylate synthase (TYMS), is fundamental for DNA replication but does not yield the carboxylic acid. nih.govbiorxiv.org Chemical synthesis, therefore, starts with thymidine and employs optimized oxidative and multi-step pathways.
Direct oxidation of the 5'-hydroxyl group of thymidine is the most straightforward route to this compound. A variety of oxidizing agents can be employed for this transformation. An effective method involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like iodobenzene diacetate (BAIB). ucla.edu This system allows for the selective oxidation of the primary 5'-hydroxyl group to a carboxylic acid, often in nearly quantitative yields, without affecting the secondary 3'-hydroxyl group or the nucleobase. ucla.edu
Other oxidative systems used for converting primary alcohols to carboxylic acids, such as those based on chromium (e.g., chromic acid), can also be adapted for this purpose, though chemoselectivity can be a challenge, necessitating the use of protecting groups for other sensitive functionalities in the molecule. iosrjournals.org
Table 1: Selected Oxidative Methods for 5'-Hydroxyl Groups
| Reagent System | Description | Yield | Reference |
|---|---|---|---|
| TEMPO / BAIB | Catalytic TEMPO with iodobenzene diacetate as the stoichiometric oxidant. | Nearly quantitative | ucla.edu |
To ensure high purity and avoid side reactions, multi-step strategies involving protection and deprotection sequences are frequently employed. ucla.edu These routes offer precise control over the chemical transformations at each step. A representative strategy begins with the selective protection of the hydroxyl groups of the starting material, thymidine. ucla.edu
A typical multi-step synthesis can be outlined as follows:
5'-Hydroxyl Protection : The 5'-hydroxyl group is first protected, for instance, as a monomethoxytrityl (MMTr) ether. ucla.edu
3'-Hydroxyl Protection : The 3'-hydroxyl group is then protected with a different protecting group, such as tert-butyldiphenylsilyl (TPS) ether. ucla.edu
Selective 5'-Deprotection : The MMTr group at the 5' position is selectively removed under mild acidic conditions, liberating the primary hydroxyl group.
Oxidation : The exposed 5'-hydroxyl group is oxidized to the carboxylic acid using a selective method, such as the TEMPO/BAIB system described previously. ucla.edu This four-step sequence yields the 3'-protected version of this compound, which can be used directly for further derivatization or fully deprotected as needed.
This approach, while longer, guarantees the purity of the final product by minimizing the formation of byproducts that can be difficult to separate. ucla.edu
Functional Derivatization and Analog Synthesis
The carboxylic acid group at the 5' position serves as a versatile functional handle for introducing a wide array of modifications, enabling the synthesis of complex analogs and building blocks for various applications.
Phosphoramidites are essential building blocks for the automated solid-phase synthesis of oligonucleotides. To be incorporated into this process, a derivative of this compound must be converted into a stable 3'-phosphoramidite. This requires the 5'-carboxylic acid to be protected, typically as an ester (e.g., methyl or tert-butyl ester), to prevent interference with the phosphitylation reaction. ucla.edu
The synthesis of the phosphoramidite (B1245037) building block proceeds as follows:
Esterification : The 5'-carboxylic acid is converted to an ester.
Phosphitylation : The free 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or bis(diisopropylamino)(2-cyanoethoxy)phosphine, in the presence of an activator like 1H-tetrazole. mdpi.comnih.gov
This process yields a fully protected phosphoramidite monomer bearing a 5'-ester group, which is ready for use in an automated DNA synthesizer. The ester group can be removed during the final deprotection steps following oligonucleotide assembly. This methodology allows for the site-specific incorporation of a carboxylic acid moiety at the 5'-terminus of a synthetic DNA strand.
Table 2: Key Reagents in Phosphoramidite Synthesis
| Reagent | Function | Reference |
|---|---|---|
| Bis(diisopropylamino)(2-cyanoethoxy)phosphine | Phosphitylating agent for the 3'-hydroxyl group | mdpi.com |
| 1H-Tetrazole | Activator for the phosphitylation reaction | mdpi.com |
The 5'-carboxyl group can be esterified with a diol or a hydroxy-acid to create more complex structures. A particularly interesting class of derivatives is dicarboxylic acid monoesters. These analogues can be synthesized by forming an ester linkage between the 5'-carboxyl group of thymidine and one of the carboxyl groups of a dicarboxylic acid, leaving the second carboxyl group free for further conjugation.
The synthesis of such analogues generally involves activating one of the carboxylic acid groups of a dicarboxylic acid derivative (e.g., as an acid chloride or by using a coupling agent) and reacting it with the 3'-protected Thymidine-5'-hydroxyl nucleoside, or conversely, activating the this compound and reacting it with a monoprotected dicarboxylic acid. General industrial processes for producing dicarboxylic acid monoesters often involve transesterification or selective hydrolysis of diesters, which can be adapted for this specific application. google.com
These monoester analogues serve as linkers, providing a terminal carboxylic acid that can be used to attach peptides, labels, or other molecules to the 5'-end of a nucleoside or an oligonucleotide.
Construction of Modified Nucleosides with Carboxyl Groups for Biological Probing
This compound serves as a pivotal precursor in the synthesis of modified nucleosides, where the carboxyl group offers a versatile handle for chemical elaboration. This functionality is particularly valuable for creating molecular probes designed to investigate complex biological systems. The direct synthesis of nucleoside-5'-carboxylic acids has been streamlined, providing efficient access to these important building blocks. acs.org A primary strategy involves the conversion of the carboxylic acid into a diverse array of amides, which facilitates the attachment of various functional moieties. This approach is central to the development of aptamers with enhanced binding properties for use in diagnostics and therapeutics. beilstein-journals.org
A key application of this methodology is in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for aptamer discovery. nih.gov For instance, derivatives of nucleosides bearing an N-substituted-carboxamide functional group are synthesized and incorporated into nucleic acid libraries. nih.gov The synthesis often involves a palladium(0)-catalyzed carboxyamidation of an unprotected 5-iodo-cytidine, demonstrating a mild and effective method for creating these modified building blocks. nih.gov These can then be prepared as phosphoramidite reagents for solid-phase oligonucleotide synthesis or as 5'-O-triphosphate reagents for enzymatic incorporation. nih.gov
The introduction of carboxyl groups, such as in 5-carboxy-2'-deoxyuridine (a methyl oxidation product of thymidine), into oligonucleotides is another significant area of research. nih.gov The phosphoramidite derivative of 5-carboxy-2'-deoxyuridine can be incorporated at specific sites within synthetic oligonucleotides, allowing for detailed studies of DNA structure and function. nih.gov The presence of the carboxyl group can influence duplex stability and provides a site for further post-synthesis modification. beilstein-journals.org
| Parameter | Description | Example Compound | Application |
| Modification Strategy | Palladium(0)-catalyzed carboxyamidation | 5-(N-benzylcarboxamide)-2'-deoxycytidine | SELEX process for aptamer discovery nih.gov |
| Precursor Compound | 5-trifluoromethyl-2'-deoxyuridine | 5-carboxy-2'-deoxyuridine | Incorporation into synthetic oligonucleotides nih.gov |
| Functionalization | Direct linking of functionalized amino acids | Lysine-conjugated TBDMS-protected nucleoside | Equipping nucleosides with multiple functionalities beilstein-journals.org |
| Purpose | Enhancing binding properties of nucleic acids | Amino acid functionalized nucleosides | Design of aptamers and catalytic DNA/RNA beilstein-journals.org |
Integration of Click Chemistry for Advanced Modifications
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful and highly efficient tool for the advanced modification of nucleosides, including derivatives of this compound. uni-muenchen.de This bio-orthogonal reaction is characterized by its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions, making it ideal for complex biological applications. acs.org The core of this methodology lies in the rapid and selective reaction between an azide and a terminal alkyne to form a stable triazole linkage. nih.gov
To integrate click chemistry with this compound, the carboxyl group must first be derivatized to introduce either an azide or an alkyne moiety. This is typically achieved by forming a stable amide bond between the carboxylic acid and a small linker molecule that contains the required clickable functional group. Once this "clickable" handle is installed, the modified nucleoside can be conjugated to a vast array of molecules, such as fluorescent dyes, biotin tags, or other reporter groups that have the complementary functional group. uni-muenchen.de
The utility of this approach is exemplified by the widespread use of thymidine analogues like 5-ethynyl-2'-deoxyuridine (EdU). mdpi.com EdU contains an alkyne group at the C5 position and can be incorporated into DNA during replication. Subsequent detection via a click reaction with a fluorescent azide provides a powerful method for tracking DNA synthesis and cell proliferation without the need for harsh DNA denaturation required for antibody-based methods. mdpi.com While EdU is modified at the base, a similar principle applies to modifications at the 5'-position via this compound, enabling the attachment of probes for various biological investigations. mdpi.comnih.gov The CuAAC reaction is so robust that it can be performed on fully assembled oligonucleotides, allowing for post-synthetic modifications. acs.org
| Click Chemistry Component | Role in Nucleoside Modification | Key Features |
| Alkyne Group | Incorporated into the nucleoside (e.g., via the 5'-carboxylic acid) to act as a reactive handle. | Stable functional group that is largely inert to biological conditions until reacted. acs.org |
| Azide Group | Attached to a reporter molecule (e.g., fluorophore, biotin) for conjugation to the alkyne-modified nucleoside. | Highly energetic but kinetically stable; reacts selectively with alkynes. uni-muenchen.deacs.org |
| Copper(I) Catalyst | Accelerates the cycloaddition reaction between the azide and alkyne. nih.gov | Allows the reaction to proceed rapidly at room temperature and in aqueous solutions. uni-muenchen.denih.gov |
| Triazole Linkage | The stable covalent bond formed between the nucleoside and the reporter molecule. | Chemically robust and mimics the geometry of a peptide bond. nih.gov |
Biochemical Roles and Enzymatic Interactions of Thymidine 5 Carboxylic Acid
Participation in Nucleotide Metabolic Pathways
Thymidine-5'-carboxylic acid emerges as a specialized intermediate in certain catabolic and conversion pathways of pyrimidine (B1678525) metabolism. Its formation is primarily linked to the oxidative demethylation of thymidine (B127349), representing a step in the further processing or degradation of this essential DNA precursor.
Intermediary Roles in Pyrimidine Metabolism
Pyrimidine metabolism encompasses both the synthesis of new pyrimidine nucleotides (de novo pathway) and the recycling of pre-existing pyrimidine bases and nucleosides (salvage pathway). The salvage pathway is crucial for reclaiming compounds like thymidine for DNA synthesis. While this compound is not a direct intermediate in the primary pyrimidine salvage pathway that leads to the formation of thymidine triphosphate (dTTP), its existence points to alternative or secondary metabolic routes. These routes may become significant under specific physiological or pathological conditions where the oxidative processing of thymidine is enhanced.
Pathways of Oxidative Demethylation and Conversion
The conversion of thymidine to this compound is a key feature of its intermediary role. This process is initiated by the oxidation of the 5-methyl group of the thymine (B56734) base within the thymidine nucleoside. This oxidative demethylation is a multi-step process.
Recent studies have highlighted the role of the Ten-eleven translocation (Tet) family of enzymes in the oxidation of thymine. Tet enzymes are known to oxidize 5-methylcytosine (B146107) in DNA, and have also been shown to oxidize thymine to 5-hydroxymethyluracil (B14597) (5-hmU) in mouse embryonic stem cells. nih.gov This suggests a potential enzymatic pathway for the initial oxidation of thymidine.
The pathway is believed to proceed as follows:
Hydroxylation: The 5-methyl group of thymidine is first hydroxylated to form 5-hydroxymethyl-2'-deoxyuridine.
Oxidation to Aldehyde: The hydroxymethyl group is then further oxidized to an aldehyde, yielding 5-formyl-2'-deoxyuridine.
Oxidation to Carboxylic Acid: Finally, the formyl group is oxidized to a carboxyl group, resulting in the formation of this compound (also known as 5-carboxy-2'-deoxyuridine).
While the involvement of Tet enzymes is strongly implicated in the initial hydroxylation step, the specific enzymes responsible for the subsequent oxidation steps to the aldehyde and carboxylic acid in this pathway are still under active investigation.
Enzymatic Inhibition and Modulatory Activities
Interactions with Thymidine Kinase
Thymidine kinase (TK) is a pivotal enzyme in the pyrimidine salvage pathway, responsible for the initial phosphorylation of thymidine to thymidine monophosphate (dTMP). The activity of thymidine kinase is tightly regulated to ensure a balanced supply of precursors for DNA synthesis.
While direct and extensive studies on the interaction between this compound and thymidine kinase are limited, the structural similarity of this compound to thymidine suggests a potential for interaction. The presence of the carboxylic acid group at the 5' position, where phosphorylation normally occurs, would likely prevent it from being a substrate for thymidine kinase. However, this structural feature could allow it to bind to the active site and potentially act as a competitive or allosteric inhibitor. Further kinetic studies are required to fully elucidate the nature and extent of this interaction.
Competitive Inhibition of Thymidylate Kinase
Thymidylate kinase (TMPK) is the subsequent enzyme in the salvage pathway, catalyzing the phosphorylation of dTMP to thymidine diphosphate (B83284) (dTDP). This step is crucial for the eventual formation of dTTP, a direct precursor for DNA synthesis.
Research has demonstrated that variants of thymidine at the 5' position can act as inhibitors of thymidylate kinase. nih.gov Given that this compound is a 5'-carboxy variant of thymidine, it is plausible that it functions as an inhibitor of this enzyme. The mechanism of inhibition is likely competitive, where the carboxylic acid moiety at the 5' position mimics the phosphate (B84403) group of the natural substrate, dTMP, allowing it to bind to the active site of thymidylate kinase but preventing the subsequent phosphorylation step. This competitive binding would effectively block the conversion of dTMP to dTDP, thereby impeding the production of dTTP.
| Enzyme | Natural Substrate | Inhibitor | Inhibition Type | Potential Consequence |
| Thymidylate Kinase | dTMP | This compound | Competitive | Reduced production of dTDP and subsequently dTTP |
Influence on Thymidine Phosphorylase Activity
Thymidine phosphorylase (TP) is an enzyme that plays a dual role in nucleotide metabolism. It can catabolize thymidine to thymine and 2-deoxyribose-1-phosphate, and it can also catalyze the reverse reaction, synthesizing thymidine from thymine. This enzyme is also implicated in angiogenesis and is a target for cancer therapy.
The influence of this compound on thymidine phosphorylase activity is an area of ongoing research. Given that the enzyme recognizes both the base and the sugar moieties of its substrates, modifications to the thymidine structure can significantly affect its interaction with the enzyme. Studies on various thymidine analogues have shown that substitutions at the 5' position can alter the catalytic activity of thymidine phosphorylase.
It is hypothesized that this compound could act as a modulator of thymidine phosphorylase activity. Depending on its binding affinity and how it interacts with the active site, it could potentially act as a weak substrate or an inhibitor. For instance, some carboxylic acid-containing compounds have been identified as competitive inhibitors of thymidine phosphorylase. nih.gov Further kinetic analyses are necessary to determine the precise nature of the interaction between this compound and thymidine phosphorylase and to ascertain whether it functions as a substrate, a competitive inhibitor, or a non-competitive modulator of the enzyme's activity.
Effect on DNA Polymerase Activity
DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides, the building blocks of DNA. The activity of these enzymes is highly specific to the structure of the incoming nucleotide. Modifications to the sugar moiety of a nucleoside can have significant effects on its ability to be recognized and incorporated by DNA polymerases.
While direct studies on this compound are limited, research on other thymidine analogs provides insights into how such modifications can impact DNA polymerase activity. For example, the introduction of acyl groups at the 4' position of thymidine 5'-triphosphate has been shown to result in compounds that act as chain terminators of DNA synthesis nih.govnih.gov. These modified nucleosides, once incorporated into a growing DNA chain, prevent the addition of subsequent nucleotides, effectively halting DNA replication.
The presence of a carboxylic acid group at the 5' position would fundamentally alter the triphosphate group, which is essential for the catalytic activity of DNA polymerase. DNA polymerases recognize the triphosphate moiety of dNTPs and catalyze the formation of a phosphodiester bond between the 3' hydroxyl group of the growing DNA strand and the alpha-phosphate of the incoming nucleotide. A 5'-carboxylic acid derivative would lack the necessary triphosphate group, and therefore would not be a substrate for DNA polymerase.
However, it is conceivable that this compound or its derivatives could act as competitive inhibitors of DNA polymerase. By binding to the active site of the enzyme, they might prevent the natural substrate, thymidine triphosphate (TTP), from binding, thereby inhibiting DNA synthesis. The inhibitory potential would depend on the binding affinity of the modified nucleoside to the enzyme's active site.
| Thymidine Analog | Modification | Effect on DNA Polymerase | Mechanism of Action |
|---|---|---|---|
| 4'-Acyl-thymidine 5'-triphosphate | Acyl group at the 4' position | Chain termination | Incorporation into the DNA chain prevents further elongation. nih.govnih.gov |
| This compound (predicted) | Carboxylic acid at the 5' position | Potential competitive inhibition | May bind to the active site, preventing the binding of the natural substrate. |
Modulation of HIV-1 Reverse Transcriptase
HIV-1 reverse transcriptase (RT) is a key enzyme in the life cycle of the human immunodeficiency virus (HIV). It is a type of DNA polymerase that synthesizes a DNA copy of the viral RNA genome. Because of its crucial role in viral replication, HIV-1 RT is a major target for antiviral drugs.
Many of the antiviral drugs that target HIV-1 RT are nucleoside analogs. These drugs, such as zidovudine (B1683550) (AZT), are modified nucleosides that, once incorporated into the growing viral DNA chain, act as chain terminators. The selectivity of these drugs for HIV-1 RT over human DNA polymerases is a critical factor in their therapeutic efficacy.
Research on 4'-acylated thymidine 5'-triphosphates has demonstrated that modifications to the thymidine molecule can lead to increased selectivity for HIV-1 RT nih.govnih.gov. For instance, the introduction of a bulkier propanoyl group at the 4' position increased the selectivity of the compound for HIV-1 RT without compromising its efficiency as a substrate nih.govnih.gov. This suggests that the active site of HIV-1 RT can accommodate certain modifications to the sugar ring of the incoming nucleotide better than cellular DNA polymerases.
Given these findings, it is plausible that this compound or its derivatives could also modulate the activity of HIV-1 RT. The presence of the carboxylic acid group would likely prevent its incorporation into the DNA chain, but it could still potentially act as an inhibitor. The negatively charged carboxylate group could interact with amino acid residues in the active site of the enzyme, leading to non-covalent inhibition. The selectivity of such a compound for HIV-1 RT would depend on the specific interactions it forms within the active site compared to those in the active sites of human DNA polymerases.
| Thymidine Analog | Modification | Effect on HIV-1 RT | Selectivity |
|---|---|---|---|
| 4'-Acetyl-thymidine 5'-triphosphate (MeTTP) | Acetyl group at the 4' position | Chain termination | Exhibits high selectivity towards HIV-1 RT. nih.govnih.gov |
| 4'-Propanoyl-thymidine 5'-triphosphate (EtTTP) | Propanoyl group at the 4' position | Chain termination | Increased selectivity towards HIV-1 RT compared to MeTTP. nih.govnih.gov |
| This compound (predicted) | Carboxylic acid at the 5' position | Potential inhibition | Selectivity would depend on differential binding affinity. |
Recognition by Nucleoside-Processing Enzymes
Nucleoside kinases are responsible for phosphorylating nucleosides to form nucleotides, which can then be incorporated into DNA or RNA. The first step in this process is the addition of a phosphate group to the 5' hydroxyl group of the nucleoside. In this compound, this hydroxyl group is replaced by a carboxylic acid group. This fundamental change would likely prevent its recognition and phosphorylation by thymidine kinase and other nucleoside kinases.
Similarly, nucleotidases, which dephosphorylate nucleotides, and phosphorylases, which cleave the glycosidic bond between the sugar and the base, are also highly specific for their natural substrates. The presence of a 5'-carboxylic acid group would likely make this compound a poor substrate for these enzymes.
Molecular Mechanisms in Nucleic Acid Integrity and Damage Involving Thymidine 5 Carboxylic Acid
Formation as a Product of Oxidative DNA Damage
Oxidative stress is a constant threat to the stability of DNA, leading to a variety of lesions. Among these, modifications to the sugar moiety of nucleosides are particularly detrimental. Thymidine-5'-carboxylic acid emerges as a stable end-product of a cascade of oxidative damage events.
The precursor to this compound is thymidine-5'-aldehyde, a significant lesion formed at the 5' terminus of DNA strand breaks. This aldehyde is a product of the oxidation of the 5' carbon of the deoxyribose sugar. Research has shown that agents inducing oxidative stress, such as the chromophore of the antitumor antibiotic neocarzinostatin, can selectively oxidize the 5' carbon of nucleosides in DNA to an aldehyde, resulting in a strand break. nih.govpnas.org This thymidine-5'-aldehyde can then undergo further mild chemical oxidation to form the more stable this compound. nih.govpnas.org This conversion represents a key step in the progression of oxidative damage at the site of a DNA strand break. The formation of a 5'-aldehyde terminus is considered one of the most prevalent types of oxidized 2-deoxyribose lesions. researchgate.net
The generation of thymidine-5'-aldehyde, and subsequently this compound, is a direct consequence of DNA oxidation. The hydrogen atoms at the C5' position of the deoxyribose are susceptible to abstraction by reactive oxygen species (ROS), such as hydroxyl radicals. researchgate.net This abstraction initiates a series of reactions that lead to the formation of a 5'-aldehyde and a concurrent single-strand break in the DNA backbone. researchgate.net The presence of thymidine-5'-aldehyde and its oxidized form, this compound, serves as a molecular marker for this specific type of oxidative damage to the DNA sugar-phosphate backbone. While much of the focus in oxidative DNA damage has been on base modifications, the oxidation of the deoxyribose moiety, leading to these terminal modifications, is a critical aspect of DNA damage that can impede replication and transcription.
| Oxidative Damage Product | Precursor | Mechanism of Formation | Significance |
| Thymidine-5'-aldehyde | Thymidine (B127349) | Oxidation of the 5' carbon of the deoxyribose sugar at DNA strand breaks. nih.govpnas.org | A primary lesion at the 5' terminus of DNA strand breaks induced by oxidative stress. researchgate.net |
| This compound | Thymidine-5'-aldehyde | Mild chemical oxidation of the aldehyde group. nih.govpnas.org | A stable end-product of C5' oxidative DNA damage. |
Enzymatic Recognition and Repair of Modified Nucleobases
The persistence of DNA lesions can have severe consequences, including mutagenesis and cell death. Eukaryotic cells have evolved sophisticated repair mechanisms to counteract this threat, with the Base Excision Repair (BER) pathway playing a central role in correcting small, non-helix-distorting base lesions.
Thymine-DNA Glycosylase (TDG) is a key enzyme in the BER pathway, responsible for recognizing and excising a broad range of modified or mismatched bases. Notably, TDG efficiently excises 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are oxidized derivatives of 5-methylcytosine (B146107). umaryland.edunih.govwikipedia.orgkenyon.edunih.govbiorxiv.orgbiorxiv.orgmdpi.com The ability of TDG to recognize and process a carboxylated pyrimidine (B1678525) derivative like 5-carboxylcytosine suggests a potential interaction with this compound. nih.gov The active site of TDG is structured to accommodate and stabilize such modifications, facilitating the cleavage of the N-glycosidic bond. nih.govkenyon.edu
While direct evidence of this compound acting as a substrate for TDG is not yet established, the substrate specificity of TDG for other carboxylated bases makes it a strong candidate for its recognition. Alternatively, if not a substrate for excision, this compound could potentially act as an inhibitor of TDG, competing with its natural substrates and thereby modulating the BER pathway. The stability of the N-glycosidic bond is a key determinant of substrate specificity for TDG, and the electronic properties of the carboxyl group at the 5' position could influence this stability. nih.gov
The recognition and processing of any DNA lesion by a DNA glycosylase like TDG has direct implications for the BER pathway. The excision of a modified base by a glycosylase creates an apurinic/apyrimidinic (AP) site, which is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence. mdpi.comfrontiersin.org If this compound is recognized and excised by TDG, it would initiate this cascade of events, leading to its removal and the repair of the DNA strand.
Conversely, if this compound is not recognized or is a poor substrate for any known DNA glycosylase, it could persist in the genome. Such a persistent lesion could block DNA replication and transcription, potentially leading to mutations or cell death. The presence of a bulky and charged carboxyl group at the 5'-terminus of a DNA strand could also interfere with the binding of other DNA processing proteins, further complicating DNA metabolism. Therefore, understanding the interaction of this compound with the BER machinery is crucial for a complete picture of its biological consequences.
| Enzyme | Known Substrates | Potential Interaction with this compound | Implication for BER |
| Thymine-DNA Glycosylase (TDG) | 5-formylcytosine (5fC), 5-carboxylcytosine (5caC), Thymine (B56734) (in G/T mismatch). umaryland.edunih.govwikipedia.orgplos.org | Potential substrate for excision or inhibitor of the enzyme. | Initiation of the BER pathway upon excision, or potential modulation of the pathway if it acts as an inhibitor. |
Site-Specific Incorporation into Oligonucleotides for DNA Studies
To investigate the precise biological effects of a specific DNA lesion, researchers often utilize synthetic oligonucleotides containing the modification at a defined position. This approach allows for detailed biochemical and structural studies of the lesion's impact on DNA replication, transcription, and repair.
The site-specific incorporation of this compound into oligonucleotides would be a valuable tool for studying its molecular mechanisms. The general strategy for such incorporation involves the chemical synthesis of a modified phosphoramidite (B1245037) building block of this compound. researchgate.net This phosphoramidite can then be used in an automated solid-phase DNA synthesizer to be incorporated at any desired position in an oligonucleotide sequence. wikipedia.orgnih.gov
Although the synthesis of a phosphoramidite of this compound presents challenges due to the reactive nature of the carboxyl group, which would require appropriate protection strategies during synthesis, similar syntheses of oligonucleotides containing other modifications, including carboxyl groups and 5'-modifications, have been successfully achieved. vu.ltresearchgate.netnih.gov Once synthesized, these modified oligonucleotides can be used in a variety of in vitro and in vivo assays to:
Determine if this compound is a substrate for specific DNA glycosylases.
Investigate its effect on the efficiency and fidelity of DNA polymerases.
Study its impact on the binding of transcription factors and other DNA-binding proteins.
Analyze the structural perturbations it induces in the DNA double helix.
These studies are essential for elucidating the biological consequences of this specific form of oxidative DNA damage and for understanding the cellular strategies to cope with it.
Pharmacological and Chemical Biology Applications of Thymidine 5 Carboxylic Acid Analogues
Development of Enzyme Inhibitors for Therapeutic Intervention
The unique structural features of thymidine-5'-carboxylic acid and its derivatives make them intriguing candidates for the development of enzyme inhibitors. By mimicking the natural substrate, thymidine (B127349), these analogues can interact with the active sites of various enzymes involved in nucleoside metabolism, potentially leading to therapeutic interventions. Key targets include enzymes crucial for viral replication, cancer cell proliferation, and mycobacterial survival.
Antiviral Agent Design and Evaluation
A cornerstone of antiviral drug design, particularly against herpesviruses, is the exploitation of virus-encoded thymidine kinases. nih.gov These viral enzymes often have a broader substrate specificity than their human counterparts, allowing for the selective phosphorylation and activation of nucleoside analogues within infected cells. nih.gov Once phosphorylated to their triphosphate forms, these analogues can act as competitive inhibitors or chain terminators of viral DNA polymerases, thus halting viral replication. nih.gov
While direct antiviral data for this compound is not extensively documented, the principles of antiviral nucleoside analogue design suggest its potential. The introduction of a carboxylic acid at the 5'-position would, however, prevent the initial 5'-phosphorylation step that is critical for the activation of many antiherpetic nucleoside analogues. nih.gov Therefore, this compound itself is unlikely to be a prodrug in the classical sense for this class of antivirals.
However, research into 5'-substituted thymidine analogues has demonstrated antiviral activity. For instance, 5'-amino-2',5'-dideoxy analogues of 5-substituted-2'-deoxyuridines have shown activity against herpes simplex virus. nih.gov This indicates that modifications at the 5'-position are tolerated and can lead to antiviral compounds, although the mechanism of action might differ from traditional phosphorylation-dependent analogues.
Further research into derivatives of this compound, such as esters or amides, could explore alternative activation pathways or different viral targets. The development of such analogues would be guided by the need for selective activation in virus-infected cells to minimize toxicity to host cells.
Anticancer Drug Discovery and Prodrug Strategies
In the realm of oncology, enzymes that are overexpressed in tumor tissues are attractive targets for cancer-specific therapies. Thymidine phosphorylase (TP), an enzyme involved in the pyrimidine (B1678525) salvage pathway, is often found at higher levels in various solid tumors. nih.gov This enzyme catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate. nih.gov High levels of TP have been linked to tumor angiogenesis and metastasis.
The overexpression of TP in tumors provides a basis for a targeted prodrug strategy. A notable example is the activation of the fluoropyrimidine nucleoside agent capecitabine. Capecitabine is converted in a series of enzymatic steps, culminating in its conversion by thymidine phosphorylase in tumor tissue to the active anticancer drug 5-fluorouracil (5-FU). nih.gov This tumor-specific activation of 5-FU increases its therapeutic index and reduces systemic toxicity. nih.gov
Analogues of this compound could potentially be designed as inhibitors of thymidine phosphorylase. A study on natural compounds as TP inhibitors identified a carboxylic acid-containing compound as a competitive inhibitor of the enzyme. nih.gov This suggests that the carboxylic acid moiety can interact with the active site of TP.
Furthermore, thymidine-quinoxaline conjugates have been investigated for their anticancer activity. nih.gov The cytotoxicity of these conjugates was found to be dependent on the levels of thymidine kinase 1 (TK1), another key enzyme in the thymidine salvage pathway, while being counteracted by thymidine phosphorylase. nih.gov This highlights the complex interplay of enzymes in determining the efficacy of thymidine analogues in cancer cells.
Below is a table summarizing the activity of selected thymidine analogues and related compounds against cancer-related enzymes and cell lines.
| Compound/Analogue Class | Target/Cell Line | Activity | Reference |
| Carboxylic acid derivative | Thymidine Phosphorylase | Competitive Inhibition | nih.gov |
| Thymidine-quinoxaline conjugate | Liver Cancer Cells | Varied Cytotoxicity | nih.gov |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone derivatives | NCI-60 cell lines | GI50 in submicromolar to micromolar range | semanticscholar.orgnih.gov |
Anti-Mycobacterial Drug Research
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a significant global health challenge, necessitating the discovery of novel therapeutic agents. Thymidylate kinase of M. tuberculosis (TMPKmt) has been identified as an attractive target for the development of new anti-mycobacterial drugs. nih.gov This enzyme is essential for the synthesis of thymidine diphosphate (B83284), a precursor for DNA synthesis.
The design of selective inhibitors of TMPKmt over the human isoform is a key strategy in this area. Research has shown that modifications to the thymidine scaffold can lead to potent and selective inhibitors. A study on thymidine and thymidine-5'-O-monophosphate analogues as inhibitors of TMPKmt revealed that several non-phosphorylated analogues exhibit affinities in the same order of magnitude as their phosphorylated counterparts. nih.gov This is significant because non-phosphorylated compounds generally have better cell permeability.
Specifically, the synthesis and evaluation of 5'-thiourea-substituted alpha-thymidine derivatives have yielded promising results. nih.gov These compounds were designed based on the X-ray crystal structure of TMPKmt. One such analogue demonstrated a Ki of 0.6 µM and a high selectivity index of 600 versus human TMPK. nih.gov Importantly, this compound also showed good inhibitory activity against growing M. bovis and M. tuberculosis strains. nih.gov
The following table presents data on the anti-mycobacterial activity of selected thymidine analogues.
| Compound/Analogue Class | Target | Activity | Reference |
| 5'-Thiourea-substituted α-thymidine derivative | M. tuberculosis TMPK | Ki = 0.6 µM | nih.gov |
| 5'-Thiourea-substituted α-thymidine derivative | M. bovis | MIC99 = 20 µg/mL | nih.gov |
| 5'-Thiourea-substituted α-thymidine derivative | M. tuberculosis | MIC50 = 6.25 µg/mL | nih.gov |
While there is no direct report on the anti-mycobacterial activity of this compound, the successful development of other 5'-modified thymidine analogues suggests that derivatives of this compound could be explored as potential inhibitors of TMPKmt.
Utilization as Biochemical Probes and Research Tools
Thymidine analogues have long been used as powerful tools in cell biology to study DNA synthesis and cell proliferation. The incorporation of these analogues into newly synthesized DNA allows for the labeling and subsequent detection of cells that are actively dividing.
A classic example is the use of 5-bromo-2'-deoxyuridine (BrdU), which can be incorporated into DNA in place of thymidine. The incorporated BrdU can then be detected using specific antibodies, providing a robust method for identifying cells in the S-phase of the cell cycle. Another more recently developed analogue, 5-ethynyl-2'-deoxyuridine (EdU), offers an alternative detection method based on click chemistry, which is less harsh than the DNA denaturation required for BrdU detection.
While this compound itself has not been established as a biochemical probe, its unique chemical handle, the carboxylic acid, offers potential for the development of novel research tools. The carboxylic acid group can be readily functionalized through amide or ester linkages to attach fluorescent dyes, biotin, or other reporter molecules. This would allow for the creation of a diverse library of probes for studying various biological processes.
For instance, a fluorescently labeled derivative of this compound could potentially be used to visualize DNA synthesis, similar to EdU. However, the bulky nature of the carboxylic acid and any attached reporter group might affect its incorporation into DNA by DNA polymerases. Further research would be needed to determine the substrate compatibility of such analogues with cellular machinery.
Additionally, the neocarzinostatin chromophore has been shown to induce DNA strand breaks, resulting in a DNA fragment with a nucleoside-5'-aldehyde at the 5' end. nih.gov This aldehyde can be oxidized to a carboxylic acid. nih.gov This finding suggests a potential natural mechanism that could generate a this compound-like structure at sites of DNA damage, opening up avenues for the design of probes to study DNA repair mechanisms.
Structure-Activity Relationship (SAR) Studies of Modified Nucleosides
Key areas of modification on the thymidine molecule include the 5-position of the pyrimidine ring, the 2'- and 3'-positions of the deoxyribose sugar, and the 5'-position. The introduction of a carboxylic acid at the 5'-position represents a significant alteration. The negatively charged carboxylate group at physiological pH can have a profound impact on how the molecule interacts with the binding pockets of enzymes.
For instance, in the context of thymidine kinase inhibitors, a study on thymine-derived carboxamides showed that the nature of the substituent on the carboxamide and the length of the linker to the thymine base were critical for inhibitory activity against mitochondrial thymidine kinase (TK-2). nih.gov The N-trityl-6-(thymin-1-yl)hexanamide was identified as the most potent inhibitor in this series, with an IC50 of 19 µM. nih.gov This suggests that a hydrophobic and bulky group at a certain distance from the thymine ring is favorable for binding.
In the design of anti-mycobacterial agents targeting TMPKmt, SAR studies have shown that both 2'- and 3'-modified thymidine-5'-O-monophosphate analogues can be potent inhibitors. nih.gov A 2'-halogeno substituent and a 3'-azido group were found to be favorable modifications. nih.gov This indicates that the enzyme's active site can accommodate substitutions at these positions on the sugar ring.
The presence of a carboxylic acid group can also be a key determinant of activity. In one study, the esterification of a carboxylic acid group in a series of pyrrolopyrimidines led to a complete loss of biological activity, indicating that the carboxyl group was essential for interaction with the receptor, possibly through hydrogen bonding or a salt bridge.
The following table summarizes some key SAR findings for thymidine analogues.
| Analogue Class | Modification | Impact on Activity | Reference |
| Thymine-derived carboxamides | N-trityl group on hexanamide linker | Increased inhibition of TK-2 | nih.gov |
| 2'- and 3'-modified thymidine-5'-O-monophosphates | 2'-halogeno or 3'-azido group | Favorable for TMPKmt inhibition | nih.gov |
| 5'-Thiourea-substituted α-thymidine derivatives | 3-trifluoromethyl-4-chlorophenyl)thiourea moiety | Potent and selective inhibition of TMPKmt | nih.gov |
For this compound analogues, the SAR would likely revolve around how the carboxylic acid group and its derivatives (esters, amides) interact with the target protein. The length and nature of any linker between the carboxylic acid and other functional groups would also be a critical parameter to optimize for achieving high potency and selectivity.
Table of Compounds
Structural Biology and Supramolecular Chemistry Investigations of Thymidine 5 Carboxylic Acid
X-ray Crystallographic Analysis of Thymidine-5'-carboxylic Acid and Its Derivatives
Characterization of Nucleobase-Carboxylic Acid Hydrogen Bonding Schemes
Hydrogen bonds are crucial non-covalent interactions that dictate the association of molecules in biological and chemical systems. In the case of this compound, a key area of interest would be the hydrogen bonding patterns involving the thymine (B56734) nucleobase and the carboxylic acid group. It would be expected that the N-H and C=O groups of the thymine ring, as well as the -COOH group, would participate in a network of hydrogen bonds. The specific nature of these interactions, such as the formation of dimers or more extended chains, would be revealed through crystallographic studies.
Elucidation of Crystal Packing and Polymeric Structures
The manner in which individual molecules of this compound arrange themselves in a crystal lattice is referred to as crystal packing. This packing is governed by a combination of intermolecular forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions. Studies on thymidine (B127349) derivatives containing carboxylic acid and pyridyl groups have shown the formation of one-dimensional polymeric structures driven by strong hydrogen bonds. nih.gov It is plausible that this compound could also form similar polymeric or other ordered structures in the solid state.
Supramolecular Assembly and Non-Covalent Interactions
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The carboxylic acid and nucleobase moieties of this compound make it a prime candidate for forming well-defined supramolecular assemblies.
Design and Analysis of Hydrogen-Bonding Linkages in Crystalline States
The predictable nature of hydrogen bonding allows for the rational design of specific supramolecular architectures. For this compound, the interplay between the hydrogen bond donors and acceptors on the thymine base and the carboxylic acid group would be expected to lead to specific and repeating structural motifs within the crystal. Analysis of these linkages is fundamental to understanding the resulting supramolecular network.
Advanced Analytical Characterization Techniques for Thymidine 5 Carboxylic Acid
Chromatographic Methodologies
Chromatographic techniques are powerful tools for the separation and quantification of Thymidine-5'-carboxylic acid from complex matrices. High-Performance Liquid Chromatography (HPLC) and its hyphenation with Mass Spectrometry (LC-MS) are the most widely used methods for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleosides and their derivatives due to its high resolution and sensitivity. For this compound, reversed-phase HPLC is a commonly employed method. This technique separates molecules based on their hydrophobicity. Given the polar nature of this compound, a C18 column is often utilized, which provides a non-polar stationary phase.
The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. A gradient elution, where the concentration of the organic modifier is gradually increased, is often necessary to achieve optimal separation of this compound from related compounds and impurities. The inclusion of an acidic modifier, like formic acid or acetic acid, in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is commonly performed using a UV detector, as the thymine (B56734) base exhibits strong absorbance at around 267 nm.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 267 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the structural confirmation and purity assessment of this compound. Following chromatographic separation, the analyte is introduced into the mass spectrometer.
Electrospray ionization (ESI) is the most common ionization technique for modified nucleosides as it is a soft ionization method that minimizes fragmentation, allowing for the detection of the intact molecular ion. High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, which aids in confirming the elemental composition of this compound. For purity profiling, LC-MS can detect and identify trace impurities that may not be resolved or detected by HPLC with UV detection. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, providing structural information that further confirms the identity of the compound.
Table 2: Representative LC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Scan Range | m/z 100-1000 |
Spectroscopic and Spectrometric Techniques
Spectroscopic and spectrometric methods provide detailed information about the molecular structure and connectivity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides comprehensive structural information about a molecule in solution. For this compound, ¹H NMR and ¹³C NMR are the most informative experiments.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, and the chemical shifts are indicative of their chemical environment. The carbonyl carbon of the carboxylic acid group is expected to have a characteristic downfield chemical shift.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H-6 | ~7.5 |
| H-1' | ~6.2 |
| H-3' | ~4.4 |
| H-4' | ~4.1 |
| H-2'a | ~2.3 |
| H-2'b | ~2.3 |
| CH₃-5 | ~1.8 |
| COOH | >10 (broad) |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxyl) | ~175 |
| C-4 | ~164 |
| C-2 | ~151 |
| C-6 | ~137 |
| C-5 | ~111 |
| C-1' | ~85 |
| C-4' | ~84 |
| C-3' | ~71 |
| C-2' | ~39 |
| CH₃-5 | ~12 |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₁₀H₁₂N₂O₆, which corresponds to a monoisotopic mass of approximately 256.07 Da. nih.gov
In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-resolution mass spectrometry can determine the mass with high accuracy, confirming the elemental composition. Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. The fragmentation pattern of this compound is expected to show characteristic losses. A common fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the formation of the thymine base ion and the sugar moiety ion. The carboxylic acid group can also undergo fragmentation, such as the loss of water (H₂O) or carbon dioxide (CO₂). libretexts.org
Table 5: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Description |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M-H]⁻ | Deprotonated molecular ion |
| [M-H₂O+H]⁺ | Loss of water |
| [M-CO₂+H]⁺ | Loss of carbon dioxide |
| [Thymine+H]⁺ | Protonated thymine base |
| [Sugar-H₂O+H]⁺ | Dehydrated sugar moiety |
Computational and Theoretical Studies on Thymidine 5 Carboxylic Acid
Molecular Modeling Approaches for Conformational Analysis
The three-dimensional structure of Thymidine-5'-carboxylic acid is crucial for its biological function, as it dictates how the molecule can interact with enzyme active sites. Molecular modeling techniques are employed to explore the molecule's conformational space and identify its most stable structures.
Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. While specific molecular mechanics studies on this compound are not extensively documented in the literature, the principles can be applied to understand its conformational preferences. The conformation of the carboxylic acid group itself is of interest, with studies on similar small molecules indicating a preference for a syn conformation of the O=C-O-H dihedral angle due to stabilizing intramolecular interactions wikipedia.org. However, the anti conformation may also be present in solution wikipedia.org.
Table 1: Representative Conformational Parameters of Deoxyribose in Thymidine (B127349) Analogs
| Parameter | C2'-endo Conformation | C3'-endo Conformation |
| Pseudorotation Phase Angle (P) | ~144° to 180° | ~0° to 36° |
| Glycosidic Torsion Angle (χ) | anti | anti |
| C4'-C5' Bond Conformation | gauche+ | gauche+ / trans |
Note: This table represents typical values for thymidine nucleosides and is intended to be illustrative of the conformational possibilities for this compound.
Quantum Chemical Calculations for Bonding and Reactivity
Quantum chemical calculations, which are based on the principles of quantum mechanics, provide detailed information about the electronic structure, bonding, and reactivity of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are frequently used to study nucleoside analogs. scirp.orgresearchgate.netresearchgate.net
DFT calculations can be used to optimize the geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations can also determine the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are key indicators of the molecule's chemical reactivity; a smaller HOMO-LUMO gap generally suggests higher reactivity. scirp.org
Molecular Electrostatic Potential (MEP) maps can also be generated from quantum chemical calculations. These maps illustrate the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carboxylic acid and the thymine (B56734) carbonyl groups are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack and important for forming hydrogen bonds. scirp.org
Ab initio calculations, which are computationally more intensive than DFT, can provide highly accurate predictions of molecular properties. Studies on related thymidine derivatives have used ab initio methods to investigate the relative stabilities of different conformations and the nature of intramolecular hydrogen bonding. nih.gov For this compound, these methods could be used to precisely quantify the energetic differences between various ring puckers and rotamers of the carboxylic acid group.
Table 2: Illustrative Quantum Chemical Data for Thymidine Derivatives
| Property | Description | Typical Calculated Value |
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity | 4.0 to 5.0 eV |
| Dipole Moment | Measure of molecular polarity | 4.0 to 6.0 Debye |
Note: These values are representative of thymidine and its derivatives and are provided for illustrative purposes. Specific values for this compound would require dedicated calculations.
In Silico Docking and Simulation Studies of Enzyme-Ligand Interactions
In silico docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a small molecule (ligand) to a biological macromolecule, such as an enzyme. These methods are invaluable in drug discovery and for understanding the molecular basis of a compound's biological activity.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's active site and scoring them based on their predicted binding affinity. For this compound, potential enzyme targets could include thymidine kinase or thymidylate synthase, which are involved in nucleotide metabolism. Docking studies could reveal how the carboxylic acid group interacts with amino acid residues in the active site, for example, through the formation of hydrogen bonds or salt bridges with positively charged residues like arginine or lysine. While specific docking studies of this compound are not prevalent in the literature, numerous studies have been conducted on other thymidine derivatives, demonstrating the utility of this approach. unimi.itphyschemres.orgnih.gov
Molecular dynamics simulations provide a more dynamic picture of the enzyme-ligand complex. Starting from a docked pose, an MD simulation calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their movements over time. This allows for the assessment of the stability of the binding pose and the flexibility of both the ligand and the enzyme upon binding. MD simulations can also be used to calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores. For this compound, MD simulations could reveal the stability of key hydrogen bonds between the carboxylic acid group and the enzyme, as well as the conformational changes that may occur in the enzyme's active site to accommodate the ligand.
Table 3: Key Interactions in Enzyme-Ligand Binding for Thymidine Analogs
| Interaction Type | Description | Potential Interacting Residues |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N) | Serine, Threonine, Aspartate, Glutamate, Arginine, Lysine |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and enzyme | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| Salt Bridges | Electrostatic interaction between oppositely charged groups | Aspartate, Glutamate with Arginine, Lysine |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Note: This table lists common interactions observed in the binding of nucleoside analogs to enzymes and is relevant to the potential interactions of this compound.
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Biological Functions and Repair Pathways
A significant frontier in the study of Thymidine-5'-carboxylic acid lies in the comprehensive characterization of its biological activities and its interactions with cellular machinery. Future research should prioritize the identification of novel intracellular targets and the elucidation of its metabolic fate. A critical area of investigation will be to determine if and how this compound is processed by cellular kinases and whether it can be incorporated into DNA or RNA. Understanding its potential role in modulating cellular processes beyond nucleic acid synthesis is also of paramount importance.
Furthermore, the interaction of this compound with DNA repair pathways warrants in-depth investigation. As many nucleoside analogues exert their therapeutic effects by inducing DNA damage or interfering with repair mechanisms, it is crucial to explore how this compound is recognized and processed by enzymes involved in pathways such as base excision repair, nucleotide excision repair, and mismatch repair. Such studies will not only illuminate its mechanism of action but also uncover potential synergistic combinations with other therapeutic agents that target DNA repair.
Development of Highly Specific Therapeutic Agents
Building on a deeper understanding of its biological functions, the rational design of highly specific therapeutic agents derived from this compound represents a promising avenue for drug development. The carboxylic acid moiety at the 5' position offers a unique chemical handle for the synthesis of a diverse library of derivatives. Prodrug strategies could be employed to enhance cellular uptake, bioavailability, and target-specific activation. For instance, esterification of the carboxylic acid could mask its charge, facilitating passive diffusion across cell membranes, with subsequent intracellular hydrolysis by specific esterases to release the active compound.
Moreover, the development of targeted drug delivery systems could further enhance the therapeutic index of this compound derivatives. Conjugation to molecules that bind to specific cell surface receptors, such as those overexpressed on cancer cells, could ensure selective delivery and minimize off-target effects. The synthesis of such targeted agents will require a multidisciplinary approach, combining expertise in medicinal chemistry, pharmacology, and molecular biology to optimize both the targeting moiety and the cytotoxic payload.
Integration of Multidisciplinary Approaches in Nucleoside Analogue Research
The future of nucleoside analogue research, including that of this compound, will heavily rely on the integration of diverse scientific disciplines. A synergistic approach combining synthetic organic chemistry, molecular and cellular biology, structural biology, and computational modeling will be essential for accelerating the discovery and development process. nih.gov
Computational methods, such as molecular docking and quantum chemical studies, can provide valuable insights into the potential interactions of this compound and its derivatives with target enzymes, such as polymerases and kinases. chemrxiv.org These in silico approaches can guide the rational design of more potent and selective inhibitors. nih.gov High-throughput screening of compound libraries against various cell lines and enzymatic assays will be crucial for identifying lead candidates with desired biological activities.
Furthermore, advanced analytical techniques will be necessary to study the pharmacokinetics and pharmacodynamics of these novel compounds. This multidisciplinary collaboration is fundamental to overcoming the challenges associated with drug resistance and toxicity, which are common hurdles in the development of nucleoside-based therapies. nih.gov
Potential for Biomarker Development and Diagnostic Applications
Beyond its therapeutic potential, this compound and its metabolites could serve as valuable biomarkers for disease diagnosis, prognosis, or monitoring treatment response. For instance, altered levels of this compound or its derivatives in biological fluids could be indicative of specific metabolic dysregulations associated with certain diseases. The development of sensitive and specific assays, such as mass spectrometry-based methods or immunoassays, would be a prerequisite for exploring its utility as a biomarker.
In the context of personalized medicine, such a biomarker could help in stratifying patients who are most likely to respond to therapies involving nucleoside analogues. Furthermore, if this compound is found to be a substrate for specific enzymes that are upregulated in pathological conditions, it could be developed into a diagnostic imaging agent. Radiolabeling of the compound would allow for non-invasive visualization of enzyme activity in vivo, providing valuable information for disease staging and treatment planning.
Research Findings on Related Nucleoside Analogues
While direct research on this compound is limited, studies on other nucleoside analogues provide a framework for potential research directions.
| Nucleoside Analogue | Key Research Finding | Potential Relevance to this compound |
| Azidothymidine (AZT) | A potent inhibitor of HIV reverse transcriptase. nih.gov | Investigation of antiviral activity, particularly against retroviruses. |
| Gemcitabine | Inhibits DNA synthesis and is used in cancer chemotherapy. | Evaluation of anticancer properties and effects on DNA replication. |
| Ribavirin | A broad-spectrum antiviral agent that induces lethal mutagenesis in RNA viruses. mdpi.com | Exploration of broad-spectrum antiviral activity. |
| 5-Fluorouracil | An antimetabolite that interferes with thymidylate synthesis, used in cancer treatment. | Study of potential as an antimetabolite and its effect on nucleotide metabolism. |
Q & A
Q. 1.1. What are the structural and functional properties of thymidine-5'-carboxylic acid that distinguish it from other thymidine derivatives?
this compound is characterized by a carboxylic acid group (-COOH) at the 5' position of the deoxyribose sugar, replacing the hydroxyl group found in thymidine or thymidine-5'-monophosphate (TMP). This substitution alters its polarity, hydrogen-bonding capacity, and reactivity. Unlike TMP (a nucleotide), this compound lacks a phosphate group, making it unsuitable for DNA polymerization but potentially useful in metabolic studies or as a substrate analog in enzymatic assays. Its acidic group enables pH-dependent interactions with proteins or metal ions, which can be exploited in biochemical assays .
Q. 1.2. How can this compound be synthesized and purified for laboratory use?
Synthesis typically involves chemical modification of thymidine. One approach is oxidation of the 5'-hydroxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or enzymatic methods. Post-synthesis, purification is achieved via reverse-phase HPLC or ion-exchange chromatography. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification. Ensure anhydrous conditions during synthesis to prevent hydrolysis of the carboxylic acid group .
Q. 1.3. What spectroscopic methods are optimal for characterizing this compound?
- UV-Vis Spectroscopy : Detect absorbance near 260–270 nm (characteristic of thymine’s aromatic ring).
- FT-IR : Identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3500 cm⁻¹).
- NMR : Use -NMR to confirm the absence of the 5'-OH proton (δ ~4.5 ppm) and the presence of carboxylic acid protons (δ ~12–14 ppm).
Cross-validate with elemental analysis (C, H, N, S) to confirm stoichiometry .
Advanced Research Questions
Q. 2.1. How does this compound function as a carbon source in microbial metabolism studies?
In microbial community analyses, this compound serves as a carbon substrate to assess metabolic diversity. For example, in Biolog EcoPlates™, its utilization by microbes generates NADH, which reduces tetrazolium dyes, producing colorimetric signals (OD₅₉₀). Principal component analysis (PCA) of absorbance data can differentiate microbial communities (e.g., healthy vs. periodontitis patients) based on substrate utilization patterns. Note that interference from competing substrates (e.g., uridine derivatives) requires normalization to control samples .
Q. 2.2. What experimental strategies resolve contradictions in this compound’s reported biochemical activity?
Discrepancies often arise from variations in assay conditions (pH, temperature) or impurity interference. To address this:
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Control Experiments : Include negative controls (e.g., thymidine without the carboxylic acid group) to isolate specific effects.
- Impurity Screening : Use LC-MS to detect trace contaminants (e.g., thymidine-5'-monophosphate) that may skew results.
Document all parameters in line with reproducibility guidelines .
Q. 2.3. How can this compound be integrated into studies of nucleotide excision repair (NER) or DNA-protein interactions?
As a non-canonical nucleotide analog, this compound can inhibit enzymes like DNA polymerases or ligases by mimicking natural substrates. For NER studies:
Competitive Inhibition Assays : Measure enzyme kinetics (Km, Vmax) with increasing concentrations of this compound.
Crystallography : Co-crystallize the compound with target proteins (e.g., DNA ligase III) to map binding sites.
Fluorescent Tagging : Label the carboxylic acid group with fluorophores (e.g., FITC) to track localization in live cells.
Note that steric hindrance from the carboxylic acid group may reduce binding affinity compared to native nucleotides .
Methodological Considerations
Q. 3.1. What are the best practices for handling this compound to ensure experimental reproducibility?
Q. 3.2. How to design a robust experimental workflow for studying this compound’s role in metabolic pathways?
Hypothesis-Driven Design : Define specific metabolic pathways (e.g., pyrimidine salvage) to investigate.
Isotopic Labeling : Synthesize -labeled this compound for tracing carbon flux via GC-MS.
Knockout Models : Use CRISPR-Cas9 to delete enzymes (e.g., thymidine kinase) in cell lines, then assess metabolic rescue by the compound.
Data Integration : Combine metabolomics (LC-MS) with transcriptomics (RNA-seq) to map pathway interactions .
Data Analysis and Interpretation
Q. 4.1. How to interpret conflicting results in this compound’s enzyme inhibition profiles?
Contradictions may arise from:
- Species-Specific Enzyme Variants : Test orthologs from multiple organisms (e.g., human vs. bacterial DNA ligase).
- Allosteric Effects : Perform ITC (isothermal titration calorimetry) to detect non-competitive binding.
- pH Sensitivity : Adjust assay buffers (pH 5.0–9.0) to assess ionization-dependent activity .
Q. 4.2. What statistical approaches validate the significance of this compound’s effects in high-throughput screens?
- Multivariate Analysis : Apply PCA or PLS-DA to distinguish treatment effects from noise in large datasets.
- False Discovery Rate (FDR) : Use Benjamini-Hochberg correction for multiple comparisons (e.g., in metabolomics).
- Dose-Response Modeling : Fit data to Hill or Log-Logit equations to calculate EC₅₀/IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
